molecular formula C20H24ClN5O2 B12412101 Des oxopentyl valsartan-d4 (hydrochloride)

Des oxopentyl valsartan-d4 (hydrochloride)

Cat. No.: B12412101
M. Wt: 405.9 g/mol
InChI Key: DYLJUMUCKDXSMQ-PRIFGGJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Des oxopentyl valsartan-d4 (hydrochloride) is a deuterated derivative of valsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the stability and metabolic profile of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of des oxopentyl valsartan-d4 (hydrochloride) involves multiple steps, starting from the precursor compounds. The key steps include:

    Formation of the biphenyl tetrazole moiety: This involves the reaction of a biphenyl compound with sodium azide and triethylamine in the presence of a suitable solvent.

    Introduction of the deuterated oxopentyl group: This step involves the use of deuterated reagents to introduce the deuterium atoms into the oxopentyl chain.

    Coupling with the valine derivative: The final step involves coupling the biphenyl tetrazole moiety with a valine derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of des oxopentyl valsartan-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Choice of solvents and reagents: Selection of high-purity solvents and reagents to minimize impurities.

    Reaction temperature and time: Optimization of reaction temperature and time to maximize yield.

    Purification methods: Use of advanced purification techniques such as chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Des oxopentyl valsartan-d4 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Des oxopentyl valsartan-d4 (hydrochloride) has several scientific research applications, including:

    Pharmacokinetic studies: The deuterated compound is used in pharmacokinetic studies to understand the metabolism and distribution of valsartan in the body.

    Drug development: It is used in the development of new drugs with improved stability and efficacy.

    Biological research: The compound is used in biological research to study the effects of angiotensin II receptor antagonists on various physiological processes.

    Industrial applications: It is used in the production of high-purity valsartan for pharmaceutical applications.

Mechanism of Action

Des oxopentyl valsartan-d4 (hydrochloride) exerts its effects by blocking the angiotensin II receptor type 1 (AT1). This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. The blockade of AT1 receptors leads to:

    Vasodilation: Relaxation of blood vessels, resulting in reduced blood pressure.

    Reduced aldosterone secretion: Decreased sodium and water retention, leading to lower blood volume and pressure.

    Cardioprotective effects: Prevention of cardiac hypertrophy and remodeling.

Comparison with Similar Compounds

Similar Compounds

    Valsartan: The non-deuterated form of the compound, used for similar therapeutic purposes.

    Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.

    Irbesartan: A compound with similar therapeutic effects but different pharmacokinetic properties.

Uniqueness

Des oxopentyl valsartan-d4 (hydrochloride) is unique due to the presence of deuterium atoms, which enhance its metabolic stability and reduce the rate of degradation. This can lead to improved efficacy and longer duration of action compared to non-deuterated analogs.

Properties

Molecular Formula

C20H24ClN5O2

Molecular Weight

405.9 g/mol

IUPAC Name

methyl (2S)-3-methyl-2-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate;hydrochloride

InChI

InChI=1S/C20H23N5O2.ClH/c1-13(2)18(20(26)27-3)21-12-14-8-10-15(11-9-14)16-6-4-5-7-17(16)19-22-24-25-23-19;/h4-11,13,18,21H,12H2,1-3H3,(H,22,23,24,25);1H/t18-;/m0./s1/i8D,9D,10D,11D;

InChI Key

DYLJUMUCKDXSMQ-PRIFGGJPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN[C@@H](C(C)C)C(=O)OC)[2H])[2H])C2=CC=CC=C2C3=NNN=N3)[2H].Cl

Canonical SMILES

CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.